Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12(2)5-4-6-13-8-9(7-10(13)14)11(15)16-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCHJGPMSCQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of dimethylaminopropylamine with a suitable pyrrolidine derivative. One common method involves the use of dimethylaminopropylamine and a pyrrolidine-3-carboxylate ester under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Ring
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituent at Position 1 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | 94108-46-0 | C₁₀H₁₈N₂O₃ | 3-(Dimethylamino)propyl | 214.26 | High polarity, cationic potential |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | Methyl | 143.14 | Carboxylic acid; higher acidity |
| Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | 1363166-32-8 | C₁₀H₁₇NO₃ | sec-Butyl | 199.25 | Increased lipophilicity |
| 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | 407634-05-3 | C₈H₁₃NO₄ | 2-Methoxyethyl | 187.19 | Ether-linked solubilizing group |
Key Observations :
Substituent Effects on Polarity: The dimethylaminopropyl group in the target compound introduces tertiary amine functionality, enhancing water solubility under acidic conditions via protonation . In contrast, the sec-butyl group in Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate increases hydrophobicity, making it more suitable for lipid-rich environments . The carboxylic acid derivative (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) exhibits lower molecular weight and higher acidity (pKa ~3-4), favoring ionic interactions in aqueous media .
Biological Relevance: The dimethylamino group is a common motif in drug design (e.g., antihistamines, antipsychotics) due to its ability to form hydrogen bonds and interact with receptors . The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form.
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives :
- This compound (ester) has improved membrane permeability compared to its carboxylic acid analog, which is critical for central nervous system (CNS) drug candidates.
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is more polar and likely excreted faster, limiting its bioavailability .
Aminoalkyl vs. Alkyl Substituents :
- The dimethylaminopropyl group provides a larger steric footprint and basicity compared to the sec-butyl group in Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (CAS 1363166-32-8). This may influence binding affinity in enzyme inhibition studies .
Biological Activity
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 228.29 g/mol. Its structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a dimethylamino group and a carboxylate ester. These functional groups are crucial for its biological reactivity and pharmacological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : Research has shown that derivatives related to this compound can exhibit potent antitumor effects against several human cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 0.45 to 5.08 μM, indicating their effectiveness compared to established drugs like Sunitinib .
- Receptor Binding Affinity : Interaction studies suggest that this compound may bind to various receptors, which could mediate its pharmacological effects. The presence of the dimethylamino group enhances its affinity for certain biological targets, potentially influencing cell signaling pathways.
Table 1: Summary of Biological Activities
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the dimethylamino and carboxylate groups. The synthetic pathways can vary based on available reagents and desired purity levels .
Case Studies and Research Findings
- Antitumor Studies : A study evaluated several derivatives of this compound for their antitumor activity against five human cancer cell lines. The results indicated that specific derivatives showed significantly higher potency than Sunitinib, suggesting that structural modifications could enhance therapeutic efficacy .
- Binding Studies : Investigations into the binding affinity of this compound revealed its potential as a lead compound in drug design targeting specific receptors involved in cancer progression.
Q & A
Q. What are the common synthetic routes for Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate, and how is purification achieved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation between amines and dicarbonyl compounds. For example, analogous pyrrolidinone derivatives are synthesized via refluxing precursors like itaconic acid and substituted phenols in aqueous solutions, followed by esterification with methanol and catalytic sulfuric acid . Purification often includes acid-base extraction (e.g., dissolving in 5% NaOH, filtration, and acidification to isolate the product) and recrystallization. Yield optimization may require adjusting reaction time, temperature, and stoichiometry.
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
Methodological Answer: ¹H/¹³C NMR and FT-IR are essential for confirming functional groups and stereochemistry. For instance:
- NMR : Peaks for the dimethylamino group (δ ~2.2–2.4 ppm for N(CH₃)₂) and the ester carbonyl (δ ~3.7 ppm for OCH₃; δ ~170 ppm in ¹³C NMR).
- IR : Stretching vibrations for the carbonyl (C=O at ~1700 cm⁻¹) and ester groups (C-O at ~1250 cm⁻¹).
Elemental analysis validates empirical formulas, while X-ray crystallography (if applicable) resolves absolute configuration .
Q. What in vitro assays are used for initial pharmacological screening of this compound?
Methodological Answer: Pyrrolidinone derivatives are screened for bioactivity using:
- Antibacterial : Broth microdilution assays (MIC determination against Gram+/− strains).
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ calculation).
- Antioxidant : DPPH radical scavenging assays.
Structural analogs often undergo modifications (e.g., introducing pyrazole or aryl groups) to enhance activity .
Advanced Research Questions
Q. How can diastereoselective synthesis be optimized for stereochemically pure pyrrolidinone derivatives?
Methodological Answer: Diastereoselectivity is achieved using chiral precursors or catalysts. For example, neutralizing diastereohomogeneous dimethyl glutamate hydrochlorides with aryl/heteroaryl aldehydes selectively forms the desired (2R*,3R*) configuration. Reaction conditions (solvent polarity, temperature) and stoichiometric control of intermediates are critical. X-ray crystallography validates stereochemical outcomes .
Q. What strategies improve the pharmacokinetic profile of pyrrolidinone-based compounds?
Methodological Answer:
- Lipophilicity modulation : Introducing polar groups (e.g., hydroxyls) or fluorinated substituents to enhance blood-brain barrier penetration.
- Metabolic stability : Replacing labile esters with amides or heterocycles.
- SAR studies : Systematic substitution at the 3-carboxylate or 1-alkyl chain positions to balance potency and toxicity. Analogous studies on benzimidazole-pyrrolidinone hybrids show enhanced bioavailability via such modifications .
Q. How is X-ray crystallography applied to resolve structural ambiguities in pyrrolidinone derivatives?
Methodological Answer: Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example:
- Sample preparation : Crystallize the compound in solvent systems like CHCl₃/hexane.
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) and APEX-II detectors.
- Refinement : Software like SHELXL refines thermal parameters and occupancy. This method resolved the chair conformation of the pyrrolidinone ring in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
